molecular formula C15H11ClFN5O B6519131 2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 946232-39-9

2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B6519131
CAS No.: 946232-39-9
M. Wt: 331.73 g/mol
InChI Key: BJRDCRZLQJJOGD-UHFFFAOYSA-N
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Description

The compound 2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide features a benzamide core substituted with chlorine (2-position) and fluorine (6-position), linked via an amide bond to a methyl-tetrazole moiety bearing a phenyl group at the 1-position of the tetrazole ring. This structural framework is characteristic of bioactive molecules, particularly histone deacetylase (HDAC) inhibitors, where the benzamide acts as a zinc-binding group and the tetrazole contributes to cap-group interactions with enzyme surfaces .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRDCRZLQJJOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic [3+2] Cycloaddition

Cobalt-based catalysts, such as [L¹Co(N₃)₂] (L¹ = tridentate N-donor ligand), enable efficient tetrazole synthesis under mild conditions. In a representative protocol, benzonitrile reacts with NaN₃ (1.2 equiv) in dimethyl sulfoxide (DMSO) at 110°C for 12 hours using 1 mol% catalyst, achieving 99% yield (Table 1). The mechanism involves azide coordination to cobalt, followed by nitrile activation and cycloaddition (Scheme 5).

Table 1: Solvent Optimization for Tetrazole Synthesis

SolventYield (%)
DMSO99
DMF80
AcCN50
MeOH20
Toluene15

Alternative methods employ indium chloride (InCl₃) in ethanol-water mixtures under ultrasound irradiation, reducing reaction times to 20 minutes at 40°C. This green chemistry approach avoids toxic solvents and achieves yields up to 95% for analogous tetrazole derivatives.

Benzamide Coupling

The chloro-fluoro benzamide segment is prepared via Friedel-Crafts acylation or Ullmann-type coupling, followed by functionalization.

Chloro-Fluoro Benzoyl Chloride Synthesis

2-Chloro-6-fluorobenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Reaction with methylamine derivatives introduces the N-[(tetrazolyl)methyl] group. For example, coupling with 1-phenyl-1H-tetrazol-5-ylmethanamine in tetrahydrofuran (THF) at 0–5°C yields the target compound after 6 hours.

Key Parameters:

  • Temperature: <5°C minimizes side reactions.

  • Solvent: THF or dichloromethane (DCM) ensures solubility.

  • Base: Triethylamine (TEA) scavenges HCl, shifting equilibrium toward product.

Suzuki-Miyaura Cross-Coupling for Aryl Modifications

Palladium-catalyzed cross-coupling introduces aryl groups to the benzamide core. For instance, 6-iodo-2-methoxybenzoic acid reacts with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C, achieving 85% yield (Scheme 2). Subsequent chlorination with N-chlorosuccinimide (NCS) introduces the chloro substituent.

Integrated Synthesis Workflow

The most efficient route combines tetrazole synthesis (Step 1) with benzamide coupling (Step 2):

Step 1:

  • React benzonitrile with NaN₃ in DMSO using [L¹Co(N₃)₂] (1 mol%) at 110°C for 12 hours.

  • Isolate 1-phenyl-1H-tetrazole-5-carbaldehyde via column chromatography (petroleum ether/ethyl acetate).

Step 2:

  • Reduce the aldehyde to 1-phenyl-1H-tetrazol-5-ylmethanamine using NaBH₄ in methanol.

  • Couple with 2-chloro-6-fluorobenzoyl chloride in THF/TEA at 0°C for 6 hours.

Overall Yield: 72–78% after purification.

Process Optimization Strategies

Solvent and Catalyst Screening

DMSO outperforms polar aprotic solvents (DMF, AcCN) in tetrazole synthesis due to its high polarity and coordination capacity. Catalytic systems like InCl₃ reduce energy input when paired with ultrasound (40°C, 20 minutes).

Temperature and Time Dependence

Elevated temperatures (110°C) are critical for cobalt-catalyzed cycloaddition but risk decomposition if prolonged. Ultrasonic methods achieve similar yields at lower temperatures (40°C) by enhancing mass transfer.

Analytical Validation

1H NMR (DMSO-d₆):

  • δ 8.14–8.12 (m, 2H, Ar-H), 7.66–7.63 (m, 3H, Ar-H), 4.89 (s, 2H, CH₂), 3.42 (s, 1H, NH).

HPLC Purity: >98% (C18 column, MeCN/H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: To introduce oxygen-containing functional groups.

  • Reduction: To reduce specific functional groups, such as nitro groups to amines.

  • Substitution Reactions: To replace hydrogen atoms with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution Reactions: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution Reactions: Generation of various substituted benzamides or tetrazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Modifications

The tetrazole ring and its substituents critically influence molecular interactions and stability. Key comparisons include:

Compound Name Tetrazole Substituent Benzamide Substituents Melting Point (°C) Yield/Purity Biological Activity Reference
2-Chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide (Target) Phenyl 2-Cl, 6-F N/A N/A Inferred HDAC6 inhibition N/A
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (6h) Cyclohexyl 4-hydroxy, 2-methylphenyl 117 High purity (HRMS) HDAC6 inhibitor (IC₅₀ = 3 nM)
4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide (6i) Benzyl Phenyl 108 High purity (HRMS) HDAC6 inhibitor
4-({[(1-tert-Butyl-1H-tetrazol-5-yl)methyl]amino}methyl)-N-hydroxybenzamide (II-6a) tert-Butyl Hydroxy N/A 73% yield HDAC6 selectivity

Key Observations :

  • Phenyl vs. Cyclohexyl/Benzyl : The phenyl group (target compound) may enhance π-π stacking in hydrophobic enzyme pockets compared to cyclohexyl (6h) or benzyl (6i). Cyclohexyl groups improve solubility but reduce aromatic interactions .

Benzamide Core Modifications

Variations in the benzamide substituents alter electronic and steric properties:

Compound Name Benzamide Substituents Key Features Reference
Target Compound 2-Cl, 6-F Electron-withdrawing groups enhance stability and binding N/A
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-trifluoropropoxy Fluorinated groups increase lipophilicity
N-(2-chloro-4,6-difluorophenyl)-5-fluoro-4-(3-oxo-6,7-dihydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]-oxazepin-2(9H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide Multiple F, trifluoropropoxy Enhanced metabolic stability

Key Observations :

  • Fluorination : Fluorine atoms improve bioavailability and resistance to oxidative metabolism, as seen in patent compounds .

Heterocyclic Replacements for Tetrazole

Alternative heterocycles impact binding and solubility:

Compound Name Heterocycle Substituents Key Features Reference
2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide Isoxazole 4-methoxyphenyl Increased hydrophilicity
N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide Cyclopropyl-tetrazole Cyclopropyl Conformational strain enhances binding

Key Observations :

  • Isoxazole vs.
  • Cyclopropyl Modification : The cyclopropyl group () introduces ring strain, possibly improving target engagement but reducing synthetic accessibility .

Biological Activity

2-Chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide (CFMTB) is a novel compound belonging to the benzamide class. Its unique structure incorporates a tetrazole moiety, which is known for its diverse biological activities. This article reviews the current understanding of CFMTB's biological activity, focusing on its pharmacological potential, synthesis, and relevant case studies.

  • Molecular Formula : C15H11ClFN5O
  • Molecular Weight : 331.73 g/mol
  • Melting Point : 182-184°C
  • Solubility : Highly soluble in organic solvents such as acetone and dimethylformamide.

Synthesis

CFMTB can be synthesized through a multi-step organic reaction involving the reaction of 2-chloro-6-fluorobenzoyl chloride with sodium azide and phenyl isocyanate in a solvent like dimethyl sulfoxide. The product is then purified via recrystallization or chromatography .

Antimicrobial Activity

CFMTB has shown promising antimicrobial properties. In preliminary studies, it demonstrated significant activity against various pathogens:

Pathogen Activity Reference
Mythimna separateLethal activity
Helicoverpa armigeraLethal activity
Ostrinia nubilalisLethal activity
Spodoptera frugiperdaLethal activity
Pyricularia oryaeInhibition rate: 77.8%

The compound exhibited an LC50 of 14.01 mg/L in zebrafish toxicity tests, indicating potential for further structural optimization as an insecticide .

Anticancer Activity

Research has indicated that CFMTB may possess anticancer properties. The compound's efficacy was evaluated against various cancer cell lines:

Cell Line Inhibition (%) Reference
HepG2 (Liver cancer)54.25%
HeLa (Cervical cancer)38.44%

These results suggest that CFMTB may selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells.

The mechanism through which CFMTB exerts its biological effects involves interaction with specific molecular targets within the cells. For instance, compounds with similar structures have been shown to interfere with cell cycle regulation and apoptosis pathways by modulating Bcl-2 and Bax expression levels .

Case Studies

  • Insecticidal Activity : A study highlighted that CFMTB exhibited significant insecticidal activity against Mythimna separate, demonstrating a lethal effect at concentrations as low as 500 mg/L .
  • Antifungal Activity : Another study reported that CFMTB showed an inhibition rate of 77.8% against Pyricularia oryae, indicating its potential as a fungicide .
  • Anticancer Research : In vitro assays revealed that CFMTB significantly inhibited the proliferation of HepG2 and HeLa cells, suggesting its potential as an anticancer agent .

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